molecular formula C10H9F3N4S B5671716 3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B5671716
M. Wt: 274.27 g/mol
InChI Key: YGTGVXHLRHFUAH-UHFFFAOYSA-N
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Description

3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the nucleophilic substitution reaction of a benzylthio compound with a trifluoromethylated triazole precursor. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with different nucleophiles replacing the benzylthio group.

Scientific Research Applications

3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzylthio group can interact with various enzymes and receptors, modulating their activity. The triazole ring is known to participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-trifluoromethyl benzimidazoles
  • 2-trifluoromethyl benzoxazoles
  • 2-trifluoromethyl benzothiazoles

Uniqueness

3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is unique due to the combination of its benzylthio and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

3-benzylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4S/c11-10(12,13)8-15-16-9(17(8)14)18-6-7-4-2-1-3-5-7/h1-5H,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTGVXHLRHFUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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